5-Fluoro-2-(methoxycarbonyl)benzoic acid
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Overview
Description
5-Fluoro-2-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxyl group at the 2-position is esterified with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 5-fluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluoro-2-carboxybenzoic acid.
Reduction: Reduction of the ester group can yield 5-fluoro-2-(hydroxymethyl)benzoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Fluoro-2-carboxybenzoic acid.
Reduction: 5-Fluoro-2-(hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 5-Fluoro-2-(methoxycarbonyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent biological effects.
Comparison with Similar Compounds
5-Fluoro-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxycarbonyl group.
5-Fluoro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
5-Fluoro-2-nitrobenzoic acid: Similar structure but with a nitro group instead of a methoxycarbonyl group.
Uniqueness: 5-Fluoro-2-(methoxycarbonyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
5-fluoro-2-methoxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNZPJRXBLFSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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